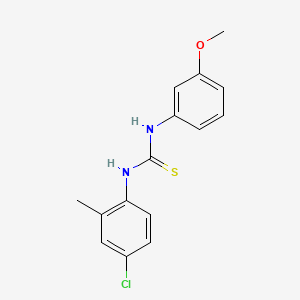
N-(3-acetylphenyl)-5-tert-butyl-2-methyl-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-5-tert-butyl-2-methyl-3-furamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of drugs known as CB1 antagonists. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is found in the central nervous system. The compound has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
A-836,339 is a selective antagonist of the CB1 receptor, which is found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. A-836,339 binds to the CB1 receptor and blocks its activation by endocannabinoids, which are naturally occurring compounds that activate the receptor. By blocking the CB1 receptor, A-836,339 can modulate the activity of various neurotransmitters and modulate physiological processes.
Biochemical and Physiological Effects:
A-836,339 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic pain. The compound has also been shown to reduce anxiety and improve mood in animal models of anxiety and depression. Additionally, A-836,339 has been shown to reduce food intake and body weight in animal models of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
A-836,339 has several advantages and limitations for laboratory experiments. One of the main advantages is its high selectivity for the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. Additionally, the compound has been extensively studied in animal models, and its pharmacokinetics and pharmacodynamics have been well characterized. However, one limitation of A-836,339 is its poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
Orientations Futures
There are several future directions for the study of A-836,339. One potential application is in the treatment of addiction, as the compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, A-836,339 may have potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Future studies may also investigate the effects of A-836,339 on other physiological processes, such as memory and learning. Overall, the study of A-836,339 has the potential to lead to the development of novel therapeutics for a variety of diseases.
Méthodes De Synthèse
The synthesis of A-836,339 involves a multistep process. The starting material is 3-acetylphenol, which is first converted to 3-acetylphenyl isocyanate. This intermediate is then reacted with 5-tert-butyl-2-methyl-3-furoic acid to form the final product, A-836,339. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. The compound has also been investigated for its potential use in the treatment of addiction, obesity, and metabolic disorders.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11(20)13-7-6-8-14(9-13)19-17(21)15-10-16(18(3,4)5)22-12(15)2/h6-10H,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHGKSLWVCYQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(C)(C)C)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-tert-butyl-2-methylfuran-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-cycloheptyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5800817.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylacrylamide](/img/structure/B5800818.png)
![4-chloro-N-[(cyclohexylamino)carbonothioyl]benzamide](/img/structure/B5800830.png)

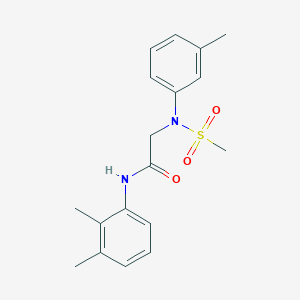
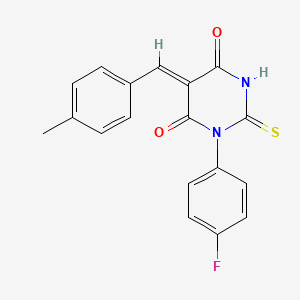
![3-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5800873.png)
![2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5800876.png)
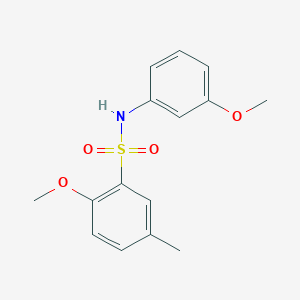
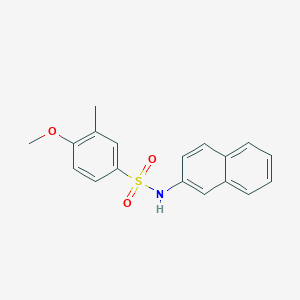
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800897.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5800905.png)
